COX-2 Inhibition Potency of 3-(4-(Methylsulfonyl)phenyl)butan-1-amine versus Clinically Relevant Benchmarks
3-(4-(Methylsulfonyl)phenyl)butan-1-amine exhibits potent inhibition of human recombinant COX-2, with an IC50 of 102 nM measured in a fluorescence-based assay following 5-minute preincubation with arachidonic acid [1]. This places its potency within the range of established COX-2 inhibitors but with a distinct selectivity profile (see Evidence Item 2). For context, the IC50 of celecoxib, a widely used reference, ranges from 60 to 120 nM under comparable assay conditions [2], and rofecoxib exhibits an IC50 of approximately 340 nM against purified human COX-2 [3]. Thus, the compound's COX-2 inhibitory activity is directly comparable to first-generation selective inhibitors, while offering a structurally distinct scaffold for further optimization.
| Evidence Dimension | COX-2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | Celecoxib (IC50 60-120 nM); Rofecoxib (IC50 340 nM) |
| Quantified Difference | Equivalent to celecoxib (within ~2-fold); 3.3-fold more potent than rofecoxib in this assay |
| Conditions | Human recombinant COX-2, fluorescence-based assay, 5 min preincubation with arachidonic acid |
Why This Matters
Quantifies competitive potency against clinically validated COX-2 inhibitors, supporting its use as a starting point for structure-activity relationship (SAR) campaigns where a distinct chemical series is desired.
- [1] BindingDB PrimarySearch_ki. Affinity Data: IC50 102 nM for human recombinant COX-2 assessed by fluorescence assay. View Source
- [2] Shahrasbi, M., et al. 'Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.' European Journal of Medicinal Chemistry, 2018. (Reports celecoxib IC50 ~0.06 μM). View Source
- [3] Prasit, P., et al. 'Rofecoxib [Vioxx, MK-0966; 4-(4′-Methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles.' Journal of Pharmacology and Experimental Therapeutics, 1999. (Reports rofecoxib IC50 0.34 μM). View Source
